4-Methyl-2-(trifluoromethyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

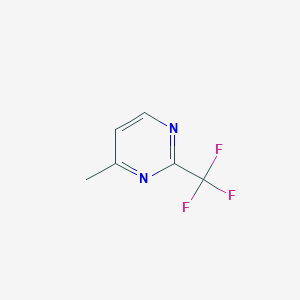

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c1-4-2-3-10-5(11-4)6(7,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOQVQSTUMAGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610239 | |

| Record name | 4-Methyl-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017464-05-9 | |

| Record name | 4-Methyl-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-2-(trifluoromethyl)pyrimidine CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Methyl-2-(trifluoromethyl)pyrimidine, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide leverages information on closely related analogues to provide a thorough understanding of its characteristics and potential.

Chemical Identity and Properties

CAS Number: 1017464-05-9

Molecular Formula: C₆H₅F₃N₂

Molecular Weight: 162.11 g/mol

Physicochemical Data

| Property | 4-Chloro-2-(trifluoromethyl)pyrimidine | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | Notes |

| CAS Number | 1514-96-1[1][2] | 3932-97-6 | Reference compounds for comparison. |

| Molecular Weight | 182.53 g/mol [1][2] | 216.98 g/mol | --- |

| Boiling Point | 115.4 ± 40.0 °C (Predicted)[3] | Not available | Data for the target compound is not available. |

| Density | 1.504 g/mL (Predicted)[3] | 1.609 g/mL at 25 °C | Data for the target compound is not available. |

| Refractive Index | Not available | n20/D 1.475 | Data for the target compound is not available. |

| Solubility | Chloroform (Slightly), Methanol (Slightly)[3] | Not available | Expected to have some solubility in organic solvents. |

Spectroscopic Data

While specific NMR data for this compound was not found, general spectral characteristics for related compounds have been reported. For instance, the 1H NMR spectrum of 4-chloro-2-(trifluoromethyl)pyrimidine in DMSO-d6 shows signals at δ/ppm: 9.07 (1H, d, J = 5.6Hz) and 8.11 (1H, d, J = 5.6Hz)[1]. It is anticipated that the 1H NMR spectrum of this compound would show a characteristic singlet for the methyl group and distinct aromatic proton signals. 19F NMR spectroscopy would be crucial for confirming the presence and chemical environment of the trifluoromethyl group.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, general synthetic strategies for related trifluoromethyl pyrimidine derivatives often involve the cyclocondensation of a trifluoromethylated ketone with an appropriate amidine.

General Synthetic Approach

A plausible synthetic route could involve the following conceptual steps:

-

Formation of a Trifluoromethylated Ketone: Acylation of an enol ether with trifluoroacetic anhydride in the presence of a base like pyridine can yield a 4-alkoxyvinyl trifluoromethyl ketone intermediate.

-

Cyclocondensation Reaction: The resulting ketone can then be reacted with acetamidine in a cyclocondensation reaction to form the this compound ring.

This two-step process provides a reliable method for constructing the target pyrimidine scaffold.

Example Experimental Protocol (Adapted from a related synthesis)

The following is a generalized protocol for the synthesis of a chloro-substituted trifluoromethylpyrimidine, which could be adapted for the synthesis of the target compound.

Synthesis of 4-chloro-2-(trifluoromethyl)pyrimidine from 2-(trifluoromethyl)pyrimidin-4-ol:

-

Step 1: Chlorination

-

Dissolve 2-(Trifluoromethyl)-4-pyrimidinol (e.g., 4.00 g, 24.38 mmol) in phosphorus oxychloride (e.g., 20 mL, 214.57 mmol).

-

Add a catalytic amount of N,N-dimethylformamide.

-

Heat the reaction mixture to 120 °C and maintain for 2 hours.

-

After completion, cool the mixture to room temperature and concentrate under vacuum to remove excess phosphorus oxychloride.

-

-

Step 2: Work-up and Purification

-

Dilute the residue with ethyl acetate (e.g., 100 mL).

-

Wash sequentially with water (e.g., 100 mL) and saturated brine (e.g., 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuum.

-

Purify the residue by column chromatography (e.g., using a heptane/ethyl acetate eluent) to yield the final product.

-

Applications in Drug Discovery and Chemical Biology

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Trifluoromethylpyrimidine derivatives are actively being investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Derivatives have shown inhibitory activity against signaling pathways implicated in cancer, such as the Hedgehog signaling pathway[4].

-

Antifungal and Insecticidal Agents: Studies have demonstrated the potential of these compounds as antifungal and insecticidal agents[5][6].

-

TGR5 Agonists: Certain derivatives are used to prepare potent and orally bioavailable TGR5 (GPBAR1) agonists[1].

The logical workflow for the discovery of bioactive trifluoromethylpyrimidine derivatives is depicted below.

References

- 1. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE | 1514-96-1 [chemicalbook.com]

- 2. 4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 15294369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE CAS#: 1514-96-1 [m.chemicalbook.com]

- 4. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 4-Methyl-2-(trifluoromethyl)pyrimidine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methyl-2-(trifluoromethyl)pyrimidine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide combines known information with data from structurally related compounds to offer a robust profile. The inclusion of detailed, albeit representative, experimental protocols and logical diagrams aims to facilitate further research and application.

Core Physicochemical Properties

| Property | This compound | 4-Chloro-2-(trifluoromethyl)pyrimidine | 4-(Trifluoromethyl)pyrimidine-2-thiol |

| Molecular Formula | C₆H₅F₃N₂[1] | C₅H₂ClF₃N₂[2] | C₅H₃F₃N₂S[3] |

| Molecular Weight | 162.11 g/mol [1] | 182.53 g/mol [2] | 180.15 g/mol [3] |

| IUPAC Name | This compound[4] | 4-chloro-2-(trifluoromethyl)pyrimidine[2] | 4-(trifluoromethyl)pyrimidine-2-thiol[3] |

| Melting Point | Not available | Not available | 164-166 °C[3] |

| Boiling Point | Not available | 115.4±40.0 °C (Predicted)[5] | Not available |

| Solubility | Not available | Chloroform (Slightly), Methanol (Slightly)[5] | Not available |

| pKa | Not available | -3.28±0.20 (Predicted)[5] | Not available |

| logP (Predicted) | Not available | 2.1[2] | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods for constructing the pyrimidine ring. A common approach involves the cyclocondensation of a trifluoromethylated ketone with an appropriate amidine.

General Synthesis Scheme

A plausible synthetic route to this compound involves a two-step process. The first step is the acylation of an enol ether with trifluoroacetic anhydride to form a 4-alkoxyvinyl trifluoromethyl ketone. This intermediate is then reacted with acetamidine in a cyclocondensation reaction to yield the final product.[4]

Experimental Protocols for Physicochemical Property Determination

The following are detailed, representative protocols for determining the key physicochemical properties of this compound.

1. Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of the synthesized and purified compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

2. Boiling Point Determination (Microscale Method)

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath.

-

Procedure:

-

A small amount of the liquid sample is placed in the test tube.

-

The capillary tube is inverted and placed (open end down) into the test tube.

-

The assembly is heated in a heating bath.

-

As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

3. Solubility Determination (Shake-Flask Method)

-

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent.

-

Apparatus: Vials with screw caps, analytical balance, shaker, centrifuge, spectrophotometer or HPLC.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a vial.

-

The vial is sealed and agitated in a shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The solution is then centrifuged to separate the undissolved solid.

-

A known volume of the supernatant is carefully removed and diluted.

-

The concentration of the compound in the diluted solution is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

4. pKa Determination (Potentiometric Titration)

-

Objective: To determine the acid dissociation constant of the compound.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer.

-

Procedure:

-

A known amount of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility in water is low).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

Biological Relevance and Potential Signaling Pathways

While specific signaling pathways involving this compound are not documented, the broader class of trifluoromethyl pyrimidines is known for its biological activity, particularly in the agrochemical and pharmaceutical sectors.[4] These compounds often act as inhibitors of key enzymes or modulators of cellular signaling pathways. For instance, in a fungicidal context, a pyrimidine derivative might inhibit a crucial enzyme in the fungal metabolic pathway. In a pharmaceutical application, it could act as a kinase inhibitor, interfering with cell signaling cascades involved in disease progression.

The diagram below illustrates a generalized signaling pathway where a hypothetical bioactive pyrimidine derivative could exert its effect by inhibiting a protein kinase.

This guide provides a foundational understanding of the physicochemical properties of this compound for researchers and developers. The provided protocols and diagrams serve as a practical starting point for further investigation and application of this and related compounds.

References

- 1. This compound CAS#: 1017464-05-9 [m.chemicalbook.com]

- 2. 4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 15294369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Trifluormethyl)-2-pyrimidinthiol 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 1017464-05-9 | Benchchem [benchchem.com]

- 5. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE CAS#: 1514-96-1 [m.chemicalbook.com]

Spectroscopic Profile of 4-Methyl-2-(trifluoromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Methyl-2-(trifluoromethyl)pyrimidine. Due to the limited availability of public experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside exemplary Infrared (IR) and Mass Spectrometry (MS) data from a closely related analogue, 4-chloro-2-(trifluoromethyl)pyrimidine. Detailed experimental protocols for obtaining such spectroscopic data are also provided. This guide is intended to assist researchers and scientists in the identification, characterization, and quality control of this compound and related compounds in a drug discovery and development context.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can significantly alter the physicochemical and biological properties of a molecule. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such novel compounds. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced computational algorithms.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~8.7 | Doublet | 1H | H6 |

| ~7.2 | Doublet | 1H | H5 |

| ~2.6 | Singlet | 3H | CH₃ |

Disclaimer: These are computationally predicted values and may differ from experimental results.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| ~170 | C4 |

| ~160 (quartet, JCF ≈ 35 Hz) | C2 |

| ~158 | C6 |

| ~120 (quartet, JCF ≈ 275 Hz) | CF₃ |

| ~118 | C5 |

| ~24 | CH₃ |

Disclaimer: These are computationally predicted values and may differ from experimental results. The coupling of the carbon atoms to the fluorine atoms of the trifluoromethyl group will result in characteristic splitting patterns (quartets).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table presents characteristic IR absorption bands for the analogue, 4-chloro-2-(trifluoromethyl)pyrimidine, which are expected to be similar for this compound.

Table 3: Exemplary IR Absorption Data for 4-chloro-2-(trifluoromethyl)pyrimidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~1600, ~1550, ~1480 | Strong to Medium | Pyrimidine ring C=C and C=N stretching vibrations |

| ~1350 | Strong | C-F Stretch (asymmetric) |

| ~1150 | Strong | C-F Stretch (symmetric) |

| ~850 | Strong | C-Cl Stretch |

| ~800 | Strong | C-H out-of-plane bending |

Data is for the analogue 4-chloro-2-(trifluoromethyl)pyrimidine and serves as an illustrative example.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound (C₆H₅F₃N₂) is 162.11 g/mol . The following table details the expected fragmentation for the analogue 4-chloro-2-(trifluoromethyl)pyrimidine.[1]

Table 4: Exemplary Mass Spectrometry Data for 4-chloro-2-(trifluoromethyl)pyrimidine

| m/z | Interpretation |

| 182 | [M]⁺ (for ³⁵Cl isotope) |

| 184 | [M+2]⁺ (for ³⁷Cl isotope) |

| 147 | [M-Cl]⁺ |

| 113 | [M-CF₃]⁺ |

| 69 | [CF₃]⁺ |

Data is for the analogue 4-chloro-2-(trifluoromethyl)pyrimidine and serves as an illustrative example. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 162.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is completely dissolved. Sonication may be used to aid dissolution.

Instrumentation and Data Acquisition:

-

A standard NMR spectrometer (e.g., 400 MHz or higher) is used.

-

The instrument is locked to the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

For ¹H NMR, a standard pulse sequence is used. Typically, 16-64 scans are acquired with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The spectrum is then analyzed for the presence of characteristic absorption bands.

Mass Spectrometry (Electron Ionization - EI)

Sample Preparation:

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

For direct infusion, prepare a dilute solution of the sample in a suitable solvent.

Instrumentation and Data Acquisition:

-

A mass spectrometer with an EI source is used. The sample is introduced into the ion source, typically after separation by GC.

-

In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

Data Processing:

-

The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

The spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can be used to deduce the structure of the molecule.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

The interpretation of the collective data from these techniques allows for the unambiguous confirmation of the chemical structure of this compound. The NMR data provides the connectivity of atoms, the IR spectrum confirms the presence of the pyrimidine ring and the trifluoromethyl group, and the mass spectrum confirms the molecular weight and provides further structural clues through fragmentation analysis.

References

The Trifluoromethyl Pyrimidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine core has emerged as a powerful tool in medicinal chemistry, yielding a plethora of compounds with diverse and potent biological activities. The unique physicochemical properties imparted by the CF3 group, such as increased metabolic stability, enhanced membrane permeability, and improved binding affinity to biological targets, have made trifluoromethyl pyrimidines a cornerstone in the development of novel therapeutic and agrochemical agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this important class of molecules, with a focus on their applications in oncology, virology, microbiology, and agriculture.

Synthetic Strategies for Trifluoromethyl Pyrimidines

The synthesis of trifluoromethyl pyrimidine derivatives typically involves multi-step reaction sequences, starting from readily available fluorinated building blocks. A general workflow for the synthesis of these compounds is outlined below.

Caption: General synthetic workflow for trifluoromethyl pyrimidine derivatives.

A common and efficient method involves the cyclocondensation of ethyl trifluoroacetoacetate with a suitable amidine or guanidine derivative to construct the core pyrimidine ring. This is often followed by functionalization at various positions of the pyrimidine ring to generate a library of diverse analogs.

Experimental Protocol: General Synthesis of Trifluoromethyl Pyrimidine Derivatives

-

Pyrimidine Core Synthesis: A mixture of ethyl trifluoroacetoacetate (1.0 eq.), an appropriate amidine hydrochloride (1.2 eq.), and a base such as sodium ethoxide in a suitable solvent like ethanol is refluxed for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the trifluoromethyl pyrimidine core.

-

Chlorination: The synthesized pyrimidine core (1.0 eq.) is treated with a chlorinating agent like phosphorus oxychloride (POCl3) (3.0-5.0 eq.) at reflux for 2-4 hours. After the reaction, excess POCl3 is removed by distillation, and the residue is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to afford the chlorinated intermediate.

-

Functionalization (e.g., Amination): The chlorinated intermediate (1.0 eq.) is dissolved in a suitable solvent such as ethanol or isopropanol. The desired amine (1.1-1.5 eq.) and a base like triethylamine are added, and the mixture is heated to reflux for 3-6 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to obtain the final trifluoromethyl pyrimidine derivative.

Anticancer Activity

Trifluoromethyl pyrimidines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Several derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: EGFR Inhibition, Apoptosis Induction, and Cell Cycle Arrest

A prominent mechanism of action for several anticancer trifluoromethyl pyrimidines is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] Overactivation of EGFR is a common feature in many cancers, leading to uncontrolled cell growth and proliferation. By binding to the ATP-binding site of the EGFR tyrosine kinase domain, these compounds block downstream signaling cascades, ultimately leading to the induction of apoptosis and cell cycle arrest.[1][2][3][4]

Caption: EGFR signaling pathway and its inhibition by trifluoromethyl pyrimidines.

Quantitative Anticancer Activity Data

The anticancer efficacy of trifluoromethyl pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 17v | H1975 (Lung Cancer) | 2.27 | [1] |

| 5-FU (Control) | H1975 (Lung Cancer) | 9.37 | [1] |

| Compound 3b | NCI-60 Panel | - | [5][6] |

Note: A lower IC50 value indicates higher potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the trifluoromethyl pyrimidine derivatives for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antiviral Activity

Trifluoromethyl pyrimidines have also emerged as promising antiviral agents, demonstrating activity against a broad spectrum of viruses.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis and Induction of Innate Immunity

One of the key antiviral mechanisms of action for some of these compounds is the inhibition of the de novo pyrimidine biosynthesis pathway.[7][8][9][10][11] Viruses are heavily reliant on host cell machinery for their replication, including the synthesis of nucleotides. By targeting host enzymes such as dihydroorotate dehydrogenase (DHODH), these inhibitors deplete the intracellular pool of pyrimidines, thereby hampering viral nucleic acid synthesis. Furthermore, the inhibition of this pathway has been shown to induce an antiviral state within the host cell, characterized by the upregulation of interferon-stimulated genes (ISGs) in an interferon-independent manner, mediated by the transcription factor IRF1.[7][8][10]

Caption: Antiviral mechanism of trifluoromethyl pyrimidines via inhibition of pyrimidine biosynthesis.

Quantitative Antiviral Activity Data

The antiviral activity is often expressed as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which is the concentration of the drug that inhibits viral replication by 50%.

| Compound ID | Virus | EC50/IC50 (µM) | Reference |

| Trifluorothymidine (TFT) | HSV-1 (Acyclovir-susceptible) | 3.07 - 12.52 | [12] |

| Ganciclovir (GCV) (Control) | HSV-1 (Acyclovir-susceptible) | 0.40 - 1.59 | [12] |

| Trifluorothymidine (TFT) | HSV-1 (Acyclovir-resistant) | 15.40 | [12] |

| Ganciclovir (GCV) (Control) | HSV-1 (Acyclovir-resistant) | 93.00 | [12] |

Note: A lower EC50/IC50 value indicates higher potency.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the infectivity of a virus and to evaluate the efficacy of antiviral compounds.

-

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in 6-well or 12-well plates.

-

Virus Dilution and Incubation: The virus stock is serially diluted, and a fixed amount of virus is incubated with varying concentrations of the trifluoromethyl pyrimidine derivative for 1 hour at 37°C.

-

Infection: The cell monolayers are washed and then infected with the virus-compound mixture.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.

-

Incubation and Staining: The plates are incubated for several days to allow for plaque formation. The cells are then fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

-

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus-only control, and the EC50 value is determined.

Antibacterial and Antifungal Activities

Trifluoromethyl pyrimidines also exhibit significant activity against a range of pathogenic bacteria and fungi.

Mechanism of Action: Inhibition of FtsZ Polymerization (Antibacterial)

For antibacterial activity, a key target identified for some pyrimidine derivatives is the FtsZ protein.[13][14][15][16][17] FtsZ is a bacterial homolog of tubulin and is essential for bacterial cell division. It polymerizes to form the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[13][14][15]

Caption: Antibacterial mechanism via inhibition of FtsZ polymerization.

Quantitative Antibacterial and Antifungal Activity Data

The antibacterial and antifungal activities are typically determined by the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50), respectively.

Table: Antibacterial Activity (MIC)

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 25 | S. aureus | 0.78 | [18] |

| Compound 25 | S. epidermidis | 1.56 | [18] |

| Compound 25 | E. faecium | 0.78 | [18] |

| Vancomycin (Control) | E. faecium | >32 | [18] |

Table: Antifungal Activity (EC50)

| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |

| Compound 5o | Phomopsis sp. | 10.5 | [19][20][21] |

| Pyrimethanil (Control) | Phomopsis sp. | 32.1 | [19][20][21] |

| Compound 5f | Phomopsis sp. | 15.1 | [20] |

| Compound 5p | Phomopsis sp. | 19.6 | [20] |

Note: A lower MIC or EC50 value indicates higher potency.

Experimental Protocols

-

Preparation of Compound Dilutions: A serial two-fold dilution of the trifluoromethyl pyrimidine derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Preparation of Agar Plates: Potato Dextrose Agar (PDA) is amended with various concentrations of the trifluoromethyl pyrimidine derivative.

-

Inoculation: A mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing fungal colony is placed in the center of each agar plate.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for several days.

-

Measurement and Calculation: The diameter of the fungal colony is measured daily. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the average diameter of the fungal colony on the control plate and T is the average diameter of the fungal colony on the treated plate. The EC50 value is then calculated from the dose-response curve.

Insecticidal Activity

Several trifluoromethyl pyrimidine derivatives have shown promising insecticidal activity against various agricultural pests.

Quantitative Insecticidal Activity Data

The insecticidal activity is often evaluated by determining the lethal concentration (LC50) that causes 50% mortality of the target insect population.

| Compound ID | Insect Species | LC50 (mg/L) | Reference |

| Compound U7 | Mythimna separata | 3.57 | [22] |

| Compound U8 | Mythimna separata | 4.22 | [22] |

| Flufenerim (Control) | Mythimna separata | 3.14 | [22] |

Note: A lower LC50 value indicates higher potency.

Conclusion

The trifluoromethyl pyrimidine scaffold represents a highly versatile and privileged structure in the field of medicinal and agricultural chemistry. The incorporation of the trifluoromethyl group confers unique properties that have led to the development of compounds with potent and diverse biological activities, including anticancer, antiviral, antibacterial, antifungal, and insecticidal effects. The understanding of their mechanisms of action, which often involve the inhibition of key enzymes and signaling pathways, provides a rational basis for the design of next-generation therapeutic and crop protection agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers engaged in the synthesis, evaluation, and optimization of this important class of molecules. Further exploration of the structure-activity relationships and the elucidation of novel biological targets will undoubtedly continue to drive the discovery of innovative trifluoromethyl pyrimidine-based drugs and agrochemicals.

References

- 1. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paradoxical induction of growth arrest and apoptosis by EGF via the up-regulation of PTEN by activating Redox factor-1/Egr-1 in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Inhibiting pyrimidine biosynthesis impairs Ebola virus replication through depletion of nucleoside pools and activation of innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 14. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 21. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 22. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Lynchpin in Pyrimidine Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing the therapeutic potential of drug candidates. Among the vast arsenal of chemical moieties, the trifluoromethyl (CF3) group stands out for its profound and often transformative impact on the bioactivity of heterocyclic compounds, particularly pyrimidines. The pyrimidine core is a ubiquitous feature in numerous therapeutic agents, from anticancer to antiviral drugs. The introduction of a trifluoromethyl group can dramatically alter a pyrimidine derivative's physicochemical properties, leading to significant improvements in potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the role of the trifluoromethyl group in pyrimidine bioactivity, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group exerts a powerful influence on the electronic and physical properties of the pyrimidine scaffold. Its unique characteristics—high electronegativity, lipophilicity, and metabolic stability—are key to its utility in drug design.[1][2][3][4]

-

Enhanced Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group or a hydrogen atom.[3][4][5] This increased lipophilicity can enhance a drug's ability to permeate biological membranes, such as the cell membrane or the blood-brain barrier, leading to improved absorption and distribution.[1][3][6]

-

Potent Electron-Withdrawing Effects: With an electronegativity intermediate between fluorine and chlorine, the trifluoromethyl group is a strong electron-withdrawing substituent.[2][7] This electronic pull can modulate the pKa of nearby functional groups, influencing ionization states and the potential for crucial interactions with biological targets.[5][7][8]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[2][6][9] This inherent strength makes the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][3][4] This can lead to a longer drug half-life, reduced dosing frequency, and potentially fewer side effects associated with rapid metabolism.[1]

-

Bioisosterism: The trifluoromethyl group is often employed as a bioisostere for a methyl or chloro group.[7] This substitution can maintain or improve biological activity while favorably altering other properties like metabolic stability.

Case Studies in Pyrimidine Bioactivity

The strategic incorporation of trifluoromethyl groups has been instrumental in the development of potent pyrimidine-based inhibitors targeting key enzymes in various diseases, particularly in oncology and virology.

Trifluoromethyl Pyrimidines as Kinase Inhibitors

Kinases are a major class of drug targets, and pyrimidine-based scaffolds are frequently utilized in the design of kinase inhibitors. The addition of a CF3 group has proven to be a successful strategy for enhancing the potency and selectivity of these inhibitors.[10]

1. Epidermal Growth Factor Receptor (EGFR) Inhibitors:

EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and is often dysregulated in cancer.[10][11] Several pyrimidine-based EGFR inhibitors have been developed, and the inclusion of a trifluoromethyl group has been shown to be beneficial.[11][12][13]

| Compound | Target(s) | IC50 (nM) | Cell Line | Reference |

| Compound 10b | EGFR | 8.29 | - | [14] |

| Erlotinib (Control) | EGFR | 2.83 | - | [14] |

| Compound 46 | EGFR | 3.76 | - | [11][13] |

| Compound 48 | EGFR | 3.63 | - | [11][13] |

A novel series of 5-trifluoromethylpyrimidine derivatives has been shown to exhibit significant inhibitory effects on EGFR and cancer cell proliferation.[10]

2. Janus Kinase (JAK) Inhibitors:

The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[15][16] Pyrimidine-based JAK inhibitors have been developed, with some incorporating a trifluoromethyl group to optimize their activity.[15]

3. Proline-rich Tyrosine Kinase 2 (PYK2) Inhibitors:

PYK2 is a non-receptor tyrosine kinase involved in cell migration and proliferation, making it a target for diseases like cancer and osteoporosis.[10] Trifluoromethylpyrimidine-based compounds have been successfully designed as PYK2 inhibitors.[10][17]

Trifluoromethyl Pyrimidines in Antiviral and Agrochemical Applications

The benefits of trifluoromethylation extend beyond oncology.

-

Antiviral Agents: The introduction of a trifluoromethyl group into nucleoside and non-nucleoside analogues has led to potent antiviral drugs. For instance, Efavirenz, an anti-HIV drug, contains a trifluoromethyl group that lowers the pKa of its cyclic carbamate.[18] Tecovirimat, a drug for smallpox, relies on its para-trifluoromethyl group for optimal metabolic stability and pharmacokinetic profile.[18] The CF3 group can offer a protective effect against hepatic metabolism in picornavirus inhibitors.[19][20]

-

Antifungal and Insecticidal Agents: In the field of agrochemicals, trifluoromethyl pyrimidine derivatives have demonstrated significant antifungal and insecticidal activities.[21][22][23] For example, compound 5u showed better activity against Rhizoctonia solani than the commercial fungicide azoxystrobin.[21]

| Compound | Target Organism/Disease | EC50 (µg/mL) | Activity | Reference |

| 5j | Tobacco Mosaic Virus (Curative) | 126.4 | Antiviral | [21] |

| 5m | Tobacco Mosaic Virus (Protective) | 103.4 | Antiviral | [21] |

| 5u | Rhizoctonia solani | 26.0 | Antifungal | [21] |

| Ningnanmycin (Control) | Tobacco Mosaic Virus | >500 | Antiviral | [21] |

| Azoxystrobin (Control) | Rhizoctonia solani | >50 | Antifungal | [21] |

Experimental Protocols

Detailed and reproducible experimental methodologies are the bedrock of drug discovery. Below are representative protocols for assays commonly used to evaluate the bioactivity of trifluoromethylated pyrimidine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (EGFR)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR.

Materials:

-

Recombinant human EGFR enzyme

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds (trifluoromethylated pyrimidines) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates (white, low-volume)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the EGFR enzyme and the poly(Glu, Tyr) substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near its Km for the enzyme.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent and incubating again.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Antifungal Mycelial Growth Inhibition Assay

This protocol describes a method to evaluate the efficacy of trifluoromethylated pyrimidines against phytopathogenic fungi.

Materials:

-

Pure cultures of test fungi (e.g., Rhizoctonia solani)

-

Potato Dextrose Agar (PDA) medium

-

Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)

-

Sterile Petri dishes (9 cm diameter)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten PDA to 45-50°C.

-

Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL). A solvent control plate should also be prepared.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing fungal culture.

-

Place the mycelial disc, mycelium-side down, in the center of the PDA plates (both treated and control).

-

Seal the plates and incubate them at 25 ± 1°C in the dark.

-

When the mycelial growth in the control plate has reached the edge of the dish, measure the diameter of the fungal colony in all plates.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(C - T) / C] × 100

-

Where C is the average diameter of the mycelial colony of the control, and T is the average diameter of the mycelial colony of the treated group.

-

-

Determine the EC50 (effective concentration for 50% inhibition) by testing a range of concentrations and using probit analysis.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the design of bioactive pyrimidine derivatives. Its ability to enhance lipophilicity, confer metabolic stability, and modulate electronic properties has led to significant advancements in the development of potent and selective therapeutic and agrochemical agents.[6][9] The strategic incorporation of this "super-methyl" group can overcome many of the challenges faced in drug discovery, such as poor pharmacokinetics and metabolic liabilities. As synthetic methodologies for trifluoromethylation continue to evolve, the application of this privileged moiety in pyrimidine-based drug design is expected to expand, paving the way for the discovery of novel and more effective treatments for a wide range of diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. grokipedia.com [grokipedia.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 12. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 22. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 23. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This is due to the unique electronic properties of the CF3 group, which can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Among the various heterocyclic frameworks, the pyrimidine nucleus, a fundamental component of nucleobases, has proven to be a particularly fruitful scaffold for the development of novel therapeutics.[3] The fusion of these two entities, the trifluoromethyl pyrimidine moiety, has given rise to a plethora of derivatives with a broad spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive review of trifluoromethyl pyrimidine derivatives in drug discovery, focusing on their synthesis, biological evaluation, and mechanisms of action.

Synthetic Strategies for Trifluoromethyl Pyrimidine Derivatives

The synthesis of trifluoromethyl pyrimidine derivatives can be broadly categorized into two main approaches: the introduction of a trifluoromethyl group onto a pre-existing pyrimidine ring, or the construction of the pyrimidine ring from trifluoromethyl-containing building blocks. The latter is often preferred to overcome challenges with regioselectivity and harsh reaction conditions associated with direct trifluoromethylation.

A common and versatile starting material for the synthesis of these derivatives is ethyl 4,4,4-trifluoroacetoacetate.[4] This β-ketoester can undergo cyclocondensation reactions with various amidines, ureas, or thioureas to construct the core pyrimidine ring. Subsequent modifications, such as chlorination followed by nucleophilic substitution, allow for the introduction of diverse functionalities at various positions of the pyrimidine ring, leading to a wide array of derivatives.[4][5]

Experimental Protocol: Synthesis of 2-substituted-4-amino-6-(trifluoromethyl)pyrimidine Derivatives

This protocol outlines a general multi-step synthesis of trifluoromethyl pyrimidine derivatives, starting from ethyl 4,4,4-trifluoroacetoacetate.

Step 1: Synthesis of 4-hydroxy-6-(trifluoromethyl)pyrimidine

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add ethyl 4,4,4-trifluoroacetoacetate and the desired amidine hydrochloride.

-

Reflux the reaction mixture for 6-8 hours.

-

After cooling, neutralize the mixture with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Filter, wash with water, and dry the precipitate to obtain 4-hydroxy-6-(trifluoromethyl)pyrimidine.

Step 2: Chlorination of 4-hydroxy-6-(trifluoromethyl)pyrimidine

-

Treat the 4-hydroxy-6-(trifluoromethyl)pyrimidine from Step 1 with a chlorinating agent, such as phosphorus oxychloride (POCl3).

-

Heat the mixture at reflux for 2-4 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-chloro-6-(trifluoromethyl)pyrimidine.

Step 3: Nucleophilic Substitution to Introduce Amines

-

Dissolve the 4-chloro-6-(trifluoromethyl)pyrimidine from Step 2 in a suitable solvent (e.g., ethanol, DMF).

-

Add the desired amine and a base (e.g., triethylamine, potassium carbonate).

-

Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the final 2-substituted-4-amino-6-(trifluoromethyl)pyrimidine derivative.

Biological Activities and Therapeutic Potential

Trifluoromethyl pyrimidine derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant area of investigation for trifluoromethyl pyrimidine derivatives is oncology. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of the lung, breast, prostate, and colon.[6][7]

Table 1: In Vitro Anticancer Activity of Representative Trifluoromethyl Pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 17v | H1975 (Lung) | 2.27 | [6][7] |

| PC-3 (Prostate) | - | [6][7] | |

| MGC-803 (Gastric) | - | [6][7] | |

| MCF-7 (Breast) | - | [6][7] | |

| Compound 9u | A549 (Lung) | 0.35 | [8] |

| MCF-7 (Breast) | 3.24 | [8] | |

| PC-3 (Prostate) | 5.12 | [8] | |

| Compound 3b | C32 (Melanoma) | 24.4 | [1] |

| A375 (Melanoma) | 25.4 | [1] |

Note: '-' indicates data not reported in the cited source.

The anticancer mechanism of many trifluoromethyl pyrimidine derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8]

The EGFR signaling cascade plays a crucial role in regulating cell growth, proliferation, and survival.[4][9] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and enzymes that initiate downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[9][10] Aberrant activation of this pathway is a hallmark of many cancers.

References

- 1. Analysis of origin and protein-protein interaction maps suggests distinct oncogenic role of nuclear EGFR during cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Pyk2 regulates cell-edge protrusion dynamics by interacting with Crk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. Activated PyK2 and Its Associated Molecules Transduce Cellular Signaling from the Cancerous Milieu for Cancer Metastasis | MDPI [mdpi.com]

Potential Therapeutic Targets for 4-Methyl-2-(trifluoromethyl)pyrimidine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-methyl-2-(trifluoromethyl)pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, conferring advantageous properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Analogs derived from this core structure have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics against a range of diseases. This technical guide provides a comprehensive overview of the key therapeutic targets identified for these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Therapeutic Targets and Biological Activities

Analogs of this compound have been investigated for their potential in oncology, infectious diseases, and inflammatory conditions. The primary molecular targets and associated biological activities are summarized below.

Anticancer Activity

The trifluoromethylpyrimidine core is a prominent feature in a variety of anticancer agents. The introduction of the trifluoromethyl group can significantly enhance the antitumor efficacy of the parent pyrimidine structure.

A significant area of investigation for trifluoromethyl-pyrimidine analogs is the inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation that is often aberrantly activated in various cancers.[1] Certain 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group have been identified as potent inhibitors of this pathway.[1]

Quantitative Data: Hedgehog Signaling Pathway Inhibition

| Compound ID | Target | Assay | IC50 (nM) | Cell Line | Reference |

| 13d | Hedgehog Pathway | Gli-luciferase reporter | 1.44 | NIH-3T3 | [1] |

| Vismodegib (positive control) | Hedgehog Pathway | Gli-luciferase reporter | >1.44 | NIH-3T3 | [1] |

Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase, is involved in multiple signaling pathways that regulate cell growth, migration, and survival. Its overexpression has been implicated in several cancers. Diaminopyrimidine derivatives with a trifluoromethyl group have been developed as potent PYK2 inhibitors.

Quantitative Data: PYK2 Inhibition

| Compound Series | Target | Selectivity | Key Findings | Reference |

| Diaminopyrimidines | PYK2 | 10- to 20-fold vs. FAK | Transformation of a FAK-selective series into potent and selective PYK2 inhibitors. |

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[2] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive therapeutic target. Certain trifluoromethyl pyrimidine derivatives have shown potential as DHODH inhibitors.

Antiviral Activity

The pyrimidine scaffold is a core component of many antiviral drugs. The incorporation of a trifluoromethyl group can enhance the antiviral potency of these compounds. Analogs have been tested against various viruses, including Tobacco Mosaic Virus (TMV), demonstrating significant inhibitory effects.

Quantitative Data: Antiviral Activity against TMV

| Compound ID | Activity Type | EC50 (µg/mL) | Reference |

| 5j | Curative | 126.4 | |

| 5m | Protective | 103.4 | |

| Ningnanmycin (positive control) | Curative | >500 | |

| Ningnanmycin (positive control) | Protective | >500 |

Antifungal Activity

Trifluoromethylpyrimidine derivatives have also exhibited significant antifungal properties against a range of phytopathogenic fungi.

Quantitative Data: Antifungal Activity

| Compound ID | Fungal Strain | Concentration (µg/mL) | Inhibition Rate (%) | Reference |

| 5i | Colletotrichum truncatum (CT) | 100 | 73.2 | |

| 5t | Colletotrichum truncatum (CT) | 100 | 71.0 | |

| 5k | Colletotrichum gloeosporioides (CG) | 100 | 62.2 | |

| 5u | Rhizoctonia solani (RS) | 100 | 88.6 | |

| Azoxystrobin (positive control) | Colletotrichum truncatum (CT) | 100 | 72.5 | |

| Azoxystrobin (positive control) | Colletotrichum gloeosporioides (CG) | 100 | 61.4 | |

| Azoxystrobin (positive control) | Rhizoctonia solani (RS) | 100 | 78.4 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)

This assay quantitatively measures the activity of the Hedgehog signaling pathway by detecting the transcriptional activity of the Gli family of transcription factors.

Materials:

-

NIH-3T3 cell line stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Test compounds (this compound analogs).

-

Sonic Hedgehog (Shh) conditioned medium or a small molecule agonist (e.g., SAG).

-

Dual-Luciferase® Reporter Assay System.

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the Gli-luciferase reporter NIH-3T3 cells into 96-well plates at a density of 2.5 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: The following day, replace the medium with 90 µL of fresh medium containing the desired concentration of the test compound. A vehicle control (e.g., DMSO) should be included.

-

Pathway Activation: After 1 hour of pre-incubation with the compound, add 10 µL of Shh conditioned medium or SAG to each well to activate the Hedgehog pathway.

-

Incubation: Incubate the plates for an additional 24-48 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory activity of the test compounds is calculated as the percentage reduction in normalized luciferase activity compared to the vehicle-treated control. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., PC-3, MGC-803, MCF-7, H1975).

-

Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.

-

Test compounds.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well tissue culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.

Antiviral Activity Assay (Half-Leaf Spot Method for TMV)

This method is used to evaluate the in vivo antiviral activity of compounds against Tobacco Mosaic Virus.

Materials:

-

Tobacco plants (Nicotiana tabacum).

-

Tobacco Mosaic Virus (TMV) inoculum.

-

Test compounds.

-

Phosphate buffer.

Procedure:

-

Curative Activity:

-

Mechanically inoculate the upper leaves of tobacco plants with TMV.

-

After 2-3 days, apply the test compound solution to the inoculated leaves.

-

Count the number of local lesions after 3-4 days and calculate the inhibition rate compared to a control group treated with a blank solvent.

-

-

Protective Activity:

-

Apply the test compound solution to the leaves of healthy tobacco plants.

-

After 24 hours, mechanically inoculate the treated leaves with TMV.

-

Count the number of local lesions after 3-4 days and calculate the inhibition rate.

-

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This assay determines the ability of a compound to inhibit the growth of fungal mycelia.

Materials:

-

Fungal strains (e.g., Colletotrichum truncatum, Rhizoctonia solani).

-

Potato Dextrose Agar (PDA) medium.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Sterile Petri dishes.

Procedure:

-

Incorporate the test compounds at a specific concentration into the molten PDA medium.

-

Pour the amended PDA into sterile Petri dishes.

-

Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of the PDA plate.

-

Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period.

-

Measure the diameter of the fungal colony and calculate the percentage of mycelial growth inhibition compared to a control plate containing only the solvent.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Caption: Hedgehog signaling pathway and the inhibitory action of trifluoromethylpyrimidine analogs on Smoothened (SMO).

Caption: Simplified PYK2 signaling cascade and its inhibition by trifluoromethylpyrimidine analogs.

Caption: The role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition.

Caption: Experimental workflow for determining the cytotoxicity of this compound analogs using the MTT assay.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The analogs derived from this core have demonstrated potent inhibitory activities against a range of clinically relevant targets, including the Hedgehog signaling pathway, PYK2, and DHODH, highlighting their potential in oncology. Furthermore, their significant antiviral and antifungal properties underscore their potential in treating infectious diseases. The data and protocols presented in this guide offer a solid foundation for further research and development of this important class of compounds. Future work should focus on optimizing the potency and selectivity of these analogs, as well as evaluating their in vivo efficacy and safety profiles in relevant disease models.

References

- 1. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Procurement of 4-Methyl-2-(trifluoromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methyl-2-(trifluoromethyl)pyrimidine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making this pyrimidine derivative a valuable building block for novel therapeutic agents.[1] This document outlines its commercial availability, potential synthetic routes, and key safety considerations to facilitate its use in research and development.

Commercial Availability and Suppliers

While not as ubiquitous as some common reagents, this compound (CAS No. 1017464-05-9) is available from several specialized chemical suppliers.[2][3] Researchers can procure this compound for research and development purposes, typically in small to moderate quantities. The following table summarizes key suppliers listing this product.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| AiFChem | 1017464-05-9 | C6H5F3N2 | 162.11 g/mol | For scientific research only.[2] |

| ChemicalBook | 1017464-05-9 | C6H5F3N2 | 162.11 g/mol | Provides basic chemical properties.[3] |

| BenchChem | 1017464-05-9 | 162.11 g/mol | For research use only.[1] |

Note: Purity, pricing, and availability are subject to change and should be confirmed directly with the suppliers.

Synthesis and Experimental Protocols

The direct synthesis of this compound is not extensively detailed in readily available literature. However, the synthesis of structurally related trifluoromethyl-substituted pyrimidines is well-documented and can serve as a basis for a plausible synthetic strategy. A common approach involves the cyclocondensation of a trifluoromethyl-containing building block with a suitable 1,3-dicarbonyl compound or its equivalent.

Conceptual Synthetic Pathway

A potential retrosynthetic analysis suggests that this compound could be synthesized from 2,2,2-trifluoroacetamide and acetylacetone (2,4-pentanedione) or a related precursor. The general principle of this reaction is illustrated in the diagram below.

Caption: Conceptual synthetic pathway for this compound.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on known syntheses of similar pyrimidine derivatives and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

2,2,2-Trifluoroacetamide

-

Acetylacetone

-

Sodium ethoxide or another suitable base

-

Ethanol or an appropriate solvent

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution, add acetylacetone dropwise at room temperature. Following this, add 2,2,2-trifluoroacetamide.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found in the public domain. However, based on the safety information for structurally similar compounds, such as other fluorinated pyrimidines, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4][5]

-

Hazards: May be harmful if swallowed, in contact with skin, or if inhaled.[6] Can cause skin and serious eye irritation.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Researchers should always consult the supplier-provided SDS and perform a thorough risk assessment before handling this chemical.

Applications in Drug Discovery and Development

Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, forming the core of many therapeutic agents, including antiviral and anticancer drugs.[7][8] The introduction of a trifluoromethyl group can significantly alter the biological activity of a parent compound.

The workflow for incorporating this compound into a drug discovery pipeline is outlined in the diagram below.

Caption: Workflow for utilizing this compound in drug discovery.